4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-(bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H12BrN3 and its molecular weight is 266.14 g/mol. The purity is usually 95%.
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Biological Activity
4-(4-(Bromomethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that integrates both pyrazole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its structural similarity to purine bases, which play critical roles in various biological processes. Its unique chemical structure, particularly the presence of the bromomethyl group, enhances its reactivity and potential for diverse biological applications.
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. In particular, certain pyrazolo[3,4-b]pyridines have shown efficacy in models of lipopolysaccharide (LPS)-induced inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and pathways such as NF-κB/AP-1 .
Table 1: Summary of Anti-inflammatory Activity
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | <50 | NF-κB inhibition |
Compound B | 30.1 | AP-1 pathway modulation |
This compound | TBD | TBD |
Antitumor Activity
Pyrazole derivatives have been investigated for their antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. The presence of specific functional groups on the pyrazole ring appears to enhance their anticancer activity .
Case Study: Antitumor Activity Evaluation
In a study evaluating a series of pyrazole derivatives, compound X was found to reduce tumor cell viability by 70% at a concentration of 10 µM, indicating strong potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are also noteworthy. Some studies report that these compounds exhibit activity against both gram-positive and gram-negative bacteria, making them suitable candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The bromomethyl group enhances nucleophilicity and allows for various chemical transformations, which can be tailored to increase biological efficacy.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Impact on Activity |
---|---|
Bromomethyl group | Increases reactivity |
Ethyl substitution | Modulates lipophilicity |
Pyrazole ring | Essential for biological interaction |
Properties
IUPAC Name |
4-[4-(bromomethyl)-1-ethylpyrazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTGRLCLGIQGMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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